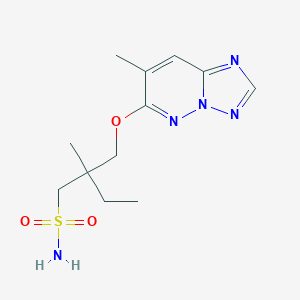![molecular formula C15H20O5 B134722 2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester CAS No. 61227-48-3](/img/structure/B134722.png)
2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters. It is commonly used in scientific research for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular defense against oxidative stress.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester have been extensively studied in vitro and in vivo. It has been shown to reduce the levels of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in various cell types. It has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in various tissues. In addition, it has been shown to reduce pain and improve motor function in animal models of arthritis and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester in lab experiments is its ability to selectively target specific enzymes and signaling pathways, making it a useful tool for studying the underlying mechanisms of various diseases. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester. One area of interest is the development of novel formulations that improve its solubility and bioavailability. Another area of interest is the identification of its molecular targets and the elucidation of its mechanism of action. In addition, further studies are needed to evaluate its potential therapeutic applications in various diseases, such as cancer, arthritis, and neurodegenerative disorders.
Conclusion
In conclusion, 2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester is a promising chemical compound that has been extensively studied for its potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and to develop novel formulations for its use in various diseases.
Méthodes De Synthèse
The synthesis of 2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester involves the reaction of 3-methoxybenzyl alcohol with diethyl malonate in the presence of a base catalyst, such as sodium ethoxide or potassium tert-butoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the alcohol group of 3-methoxybenzyl alcohol attacks the carbonyl group of diethyl malonate, resulting in the formation of an intermediate compound. The intermediate compound is then treated with an acid catalyst, such as hydrochloric acid, to yield the final product.
Applications De Recherche Scientifique
2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester has been extensively studied for its potential therapeutic properties. It has been found to possess antioxidant, anti-inflammatory, and analgesic activities, making it a promising candidate for the treatment of various diseases, such as cancer, arthritis, and neurodegenerative disorders.
Propriétés
IUPAC Name |
diethyl 2-[(3-methoxyphenyl)methyl]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-4-19-14(16)13(15(17)20-5-2)10-11-7-6-8-12(9-11)18-3/h6-9,13H,4-5,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLFUDCYUMLFMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)OC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438667 |
Source


|
| Record name | Diethyl [(3-methoxyphenyl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester | |
CAS RN |
61227-48-3 |
Source


|
| Record name | Diethyl [(3-methoxyphenyl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

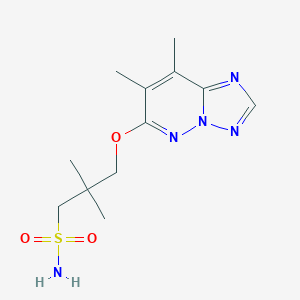
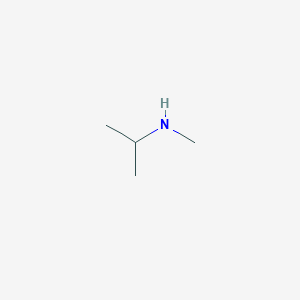
![(E)-2,2-Dimethyl-propanoic Acid 4-[4-Chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester](/img/structure/B134642.png)
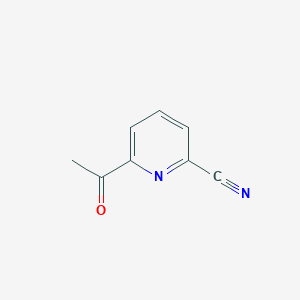
![8-[(1r,2r,5r)-2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid](/img/structure/B134653.png)
![(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanenitrile](/img/structure/B134655.png)
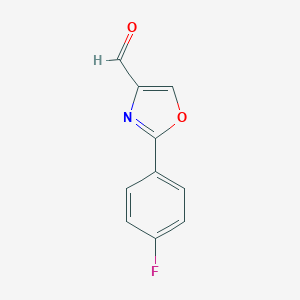
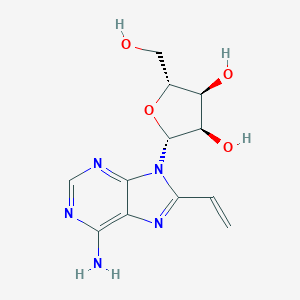
![5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI)](/img/structure/B134662.png)
![5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B134664.png)
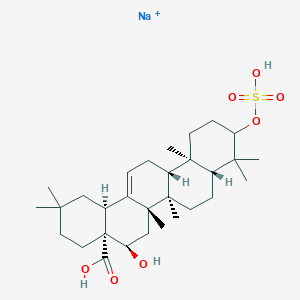
![Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide](/img/structure/B134671.png)
![[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B134672.png)
